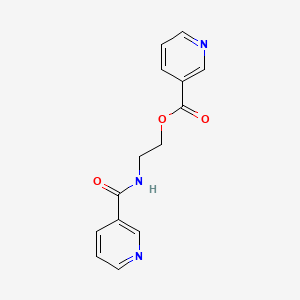

2-(吡啶-3-羰基氨基)乙基吡啶-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of related pyridine-based compounds involves condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, leading to the formation of new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Another example includes the synthesis of ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate through a reaction involving benzaldehyde, aniline, and ethyl acetoacetate (Sambyal et al., 2011).

Molecular Structure Analysis The molecular structure of pyridine-based compounds often reveals intricate details through X-ray crystallography. For example, the structure of certain ethyl tetrahydropyridine carboxylates shows a triclinic space group with a flat boat conformation, highlighting the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure (Sambyal et al., 2011).

Chemical Reactions and Properties Pyridine-based compounds participate in various chemical reactions, such as the phosphine-catalyzed [4 + 2] annulation, which results in highly functionalized tetrahydropyridines (Zhu et al., 2003). Additionally, reactions involving β-lactam carbenes with 2-pyridyl isonitriles lead to novel imidazo[1,2-a]pyridines, demonstrating the compound's versatility in synthesis (Shao et al., 2011).

Physical Properties Analysis The physical properties of pyridine-based compounds, including their crystal structure and hydrogen bonding patterns, are critical for understanding their behavior in various environments. For instance, supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions in polysubstituted pyridines highlights the role of these bonds in determining the compounds' physical properties (Suresh et al., 2007).

科学研究应用

吡啶衍生物在药物化学中

吡啶衍生物在药物化学中至关重要,表现出广泛的生物活性,如抗癌、抗菌和抗炎作用。这些化合物是药物开发的组成部分,是许多药物的骨架。例如,基于吡啶的 Cu(II)配合物对各种癌细胞系显示出显着的抗癌效力,突出了这些衍生物作为治疗剂的潜力 (Alshamrani,2023 年)。此外,吡啶及其衍生物对于创建生物活性化合物至关重要,突出了它们的药用价值和化学传感应用 (Abu-Taweel 等人,2022 年)。

吡啶衍生物在农化发现中

在农化领域,基于吡啶的化合物至关重要,用作杀菌剂、杀虫剂和除草剂。这些衍生物经历了不同的合成途径,使能够通过中间衍生化方法发现新型农用化学品。这种方法提高了发现新先导化合物的效率,满足了快速变化的市场需求 (Guan 等人,2016 年)。

生物蓄积和代谢途径

了解吡啶衍生物的生物蓄积和代谢途径对于评估它们的环境影响和生物效应至关重要。研究表明,吡啶及其衍生物在有氧和厌氧条件下都经历生物降解,涉及各种类型的细菌、真菌和酶。这些研究有助于确定吡啶衍生物的代谢途径和转化率,有助于我们了解它们的环境行为和潜在毒性 (Kaiser 等人,1996 年)。

属性

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-13(11-3-1-5-15-9-11)17-7-8-20-14(19)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQVBXRLUVDWRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187698 |

Source

|

| Record name | SG 103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate | |

CAS RN |

34104-46-6 |

Source

|

| Record name | SG 103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG 103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B1211192.png)